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molecular formula C3H7Br B573427 1-Bromopropane-1,1,2,2-d4 CAS No. 163400-21-3

1-Bromopropane-1,1,2,2-d4

Cat. No. B573427
M. Wt: 127.017
InChI Key: CYNYIHKIEHGYOZ-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931593

Procedure details

135 g (1.09 moles) of propyl bromide and 140 g (0.96 moles) of tripropylamine are heated together with 200 ml of dimethylformamide up to 130° C., in equipment provided with reflux condenser and thermometer, for 6 hours. The end point can be ascertained by the disappearance of the two phases formed from propyl bromide and dimethylformamide/tripropylamine and by the rise in temperature. The resulting solution is cooled and crystals of tetrapropylammonium bromide are precipitated. The crystalline product is filtered and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:4])[CH2:2][CH3:3].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18]>>[CH2:1]([Br:4])[CH2:2][CH3:3].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C(CC)Br
Name
Quantity
140 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC)Br
Name
Type
product
Smiles
CN(C=O)C.C(CC)N(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04931593

Procedure details

135 g (1.09 moles) of propyl bromide and 140 g (0.96 moles) of tripropylamine are heated together with 200 ml of dimethylformamide up to 130° C., in equipment provided with reflux condenser and thermometer, for 6 hours. The end point can be ascertained by the disappearance of the two phases formed from propyl bromide and dimethylformamide/tripropylamine and by the rise in temperature. The resulting solution is cooled and crystals of tetrapropylammonium bromide are precipitated. The crystalline product is filtered and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:4])[CH2:2][CH3:3].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18]>>[CH2:1]([Br:4])[CH2:2][CH3:3].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C(CC)Br
Name
Quantity
140 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC)Br
Name
Type
product
Smiles
CN(C=O)C.C(CC)N(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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